molecular formula C22H21N5O3 B2771855 3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896820-20-5

3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2771855
CAS No.: 896820-20-5
M. Wt: 403.442
InChI Key: BUYGRHLASFPDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds with structural similarities to the specified chemical, were synthesized and evaluated for their potential as antidepressant agents. These compounds demonstrated significant affinity for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitors. The study identified potent ligands for 5-HT1A and 5-HT7 receptors, indicating potential applications in treating depression and anxiety disorders. Preliminary pharmacological evaluations in vivo suggested promising antidepressant and anxiolytic activities for selected derivatives, particularly in forced swim tests in mice, with one compound exhibiting greater potency than diazepam, a reference anxiolytic drug. These findings highlight the therapeutic potential of such derivatives in mental health treatments (Zagórska et al., 2016).

Receptor Binding and Antagonistic Activity

Further research into imidazo[2,1-f]purine-2,4-dione derivatives has explored their binding affinity and antagonistic activity towards adenosine receptors, specifically the A3 subtype. Compounds with additional fused rings on the xanthine nucleus, such as the one under discussion, have shown varying levels of affinity and selectivity towards different adenosine receptor subtypes. Notably, certain derivatives have been identified as potent and selective A3 adenosine receptor antagonists, with implications for therapeutic applications in conditions where modulation of adenosine receptor activity is beneficial (Baraldi et al., 2005).

Structure-Activity Relationship Studies

Continued structure-activity relationship (SAR) studies on imidazo[2,1-f]purine-2,4-dione derivatives have aimed to enhance their potency and hydrophilicity, with a focus on substitutions at various positions. These studies, including docking and 3D-QSAR analyses, provide valuable insights into the molecular interactions governing the binding disposition of these compounds to the A3 adenosine receptor, aiding in the design of more effective and selective antagonists for therapeutic use (Baraldi et al., 2008).

Properties

IUPAC Name

2-benzyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-15(2)27-18-19(23-21(27)25(14)13-17-10-7-11-30-17)24(3)22(29)26(20(18)28)12-16-8-5-4-6-9-16/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYGRHLASFPDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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